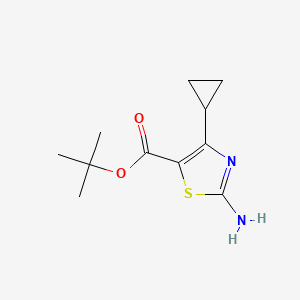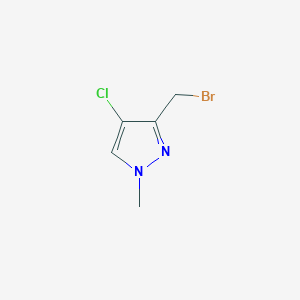![molecular formula C11H15Cl2N B2673790 [1-(2-Chlorobenzyl)cyclopropyl]methanamine hydrochloride CAS No. 1439899-38-3](/img/structure/B2673790.png)
[1-(2-Chlorobenzyl)cyclopropyl]methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-Chlorobenzyl)cyclopropyl]methanamine hydrochloride is a chemical compound with the molecular formula C11H14ClN·HCl It is a derivative of cyclopropylmethanamine, featuring a chlorobenzyl group attached to the cyclopropyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chlorobenzyl)cyclopropyl]methanamine hydrochloride typically involves the following steps:
Benzyl Chloride Formation: : The starting material, benzyl chloride, is prepared through the chlorination of toluene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3).
Cyclopropylamine Synthesis: : Cyclopropylamine is synthesized from cyclopropane through amination reactions involving ammonia and a suitable catalyst.
Coupling Reaction: : The benzyl chloride and cyclopropylamine are then coupled using a suitable coupling agent, such as sodium cyanoborohydride (NaBH3CN), under controlled reaction conditions to form the intermediate cyclopropylbenzylamine.
Hydrochloride Formation: : The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: [1-(2-Chlorobenzyl)cyclopropyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: : Reduction reactions can be performed to convert the compound to its amine derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles such as sodium azide (NaN3) and amines can be used for substitution reactions.
Oxidation: : Formation of cyclopropylbenzylamine ketone or aldehyde.
Reduction: : Formation of cyclopropylbenzylamine derivatives.
Substitution: : Formation of various substituted cyclopropylbenzylamine derivatives.
科学的研究の応用
Chemistry: In chemistry, [1-(2-Chlorobenzyl)cyclopropyl]methanamine hydrochloride is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural similarity to other biologically active compounds makes it a valuable tool in drug discovery and development.
Medicine: The compound has potential applications in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for the synthesis of novel drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various chemical processes.
作用機序
The mechanism by which [1-(2-Chlorobenzyl)cyclopropyl]methanamine hydrochloride exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action would vary based on the target and the desired therapeutic outcome.
類似化合物との比較
Similar Compounds:
[1-(4-Fluorophenyl)cyclopropyl]methanamine hydrochloride: : Similar structure with a fluorophenyl group instead of chlorobenzyl.
1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol: : Another compound with a chloro group and a cyclopentanol moiety.
Uniqueness: The uniqueness of [1-(2-Chlorobenzyl)cyclopropyl]methanamine hydrochloride lies in its specific structural features, which confer distinct chemical and biological properties compared to similar compounds. Its reactivity and versatility make it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
[1-[(2-chlorophenyl)methyl]cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-10-4-2-1-3-9(10)7-11(8-13)5-6-11;/h1-4H,5-8,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGUJBDMFPXYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2Cl)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2673707.png)
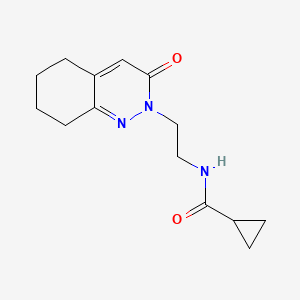
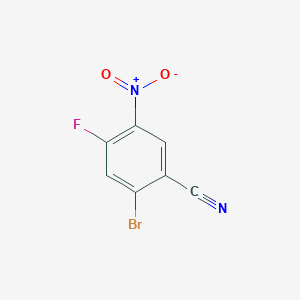
![2-hydrazinyl-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2673712.png)
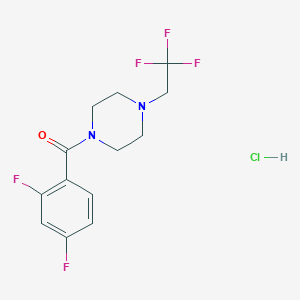
![(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2673716.png)
![2-Chloro-N-(1H-indol-7-ylmethyl)-N-[1-(oxolan-2-yl)ethyl]acetamide](/img/structure/B2673717.png)
![3-benzyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2673718.png)
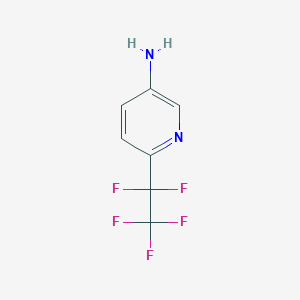
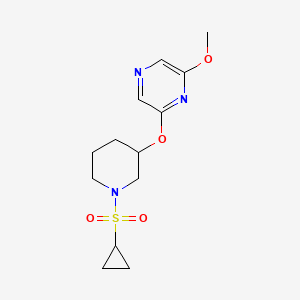
![1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenyl-1,2-dihydroquinazolin-2-one](/img/structure/B2673725.png)
![2-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B2673727.png)
